molecular formula C11H14O3 B3423375 Phenylacetaldehyde glyceryl acetal CAS No. 29895-73-6

Phenylacetaldehyde glyceryl acetal

Cat. No. B3423375
CAS RN: 29895-73-6
M. Wt: 194.23 g/mol
InChI Key: ZPENOSKWEKGDCX-UHFFFAOYSA-N
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Description

Phenylacetaldehyde glyceryl acetal is a flavor ingredient . It gives off a floral scent with notes of honey, dried rose, and tea . It is a colorless, slightly viscous liquid .


Synthesis Analysis

This compound is prepared by acetalization of phenylacetaldehyde with glycerine . Zr-containing UiO-66 and UiO-66-NH2 are good heterogeneous catalysts for the acetalization of phenylacetaldehyde with glycerol . The reaction produces the corresponding hyacinth fragrance in high yields after short (2 h) reaction times .


Molecular Structure Analysis

This compound contains total 29 bond(s); 15 non-H bond(s), 6 multiple bond(s), 3 rotatable bond(s), 6 aromatic bond(s), 1 five-membered ring(s), 1 six-membered ring(s), 1 hydroxyl group(s), 1 primary alcohol(s), and 2 ether(s) (aliphatic) .


Chemical Reactions Analysis

Zr-containing UiO-66 and UiO-66-NH2 are good heterogeneous catalysts for the acetalization of phenylacetaldehyde with glycerol . Mixtures of 1,3-dioxolanes and 1,3-dioxanes are obtained, whose ratios can be modified between 2.8 and 4.6 depending on the catalyst used, the amount of missing linker defects of the solid, and the reaction time .


Physical And Chemical Properties Analysis

This compound is a colorless, slightly viscous liquid . It has a density of 1.154–1.162 at 204 degrees Celsius and a refractive index (nD) of 1.529–1.534 at 20 degrees Celsius .

Mechanism of Action

The mechanism of action of Phenylacetaldehyde glyceryl acetal is not available .

Safety and Hazards

Phenylacetaldehyde glyceryl acetal is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as a flammable liquid, acute oral toxicity category 4, and skin sensitization category 1 .

Future Directions

The use of glycerol acetal and ketal as bio-solvent has been studied along with their volatility and autoxidation stability . The production of acetals can drastically change the viscosity, solubility, and aroma properties of existing aldehyde and ketone fragrances . This represents an interesting route for glycerol valorization and the production of new molecules for the flavoring industry .

properties

IUPAC Name

(2-benzyl-1,3-dioxolan-4-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O3/c12-7-10-8-13-11(14-10)6-9-4-2-1-3-5-9/h1-5,10-12H,6-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPENOSKWEKGDCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC(O1)CC2=CC=CC=C2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201014563
Record name 2-(Phenylmethyl)-1,3-dioxolane-4-methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201014563
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colourless viscous liquid; very faint, sweet-green rosy odour
Record name Phenylacetaldehyde glyceryl acetal
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/937/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Solubility

Insoluble in water; soluble in oils, Miscible at room temperature (in ethanol)
Record name Phenylacetaldehyde glyceryl acetal
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/937/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

1.158-1.168
Record name Phenylacetaldehyde glyceryl acetal
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/937/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS RN

5694-72-4, 29895-73-6
Record name 2-(Phenylmethyl)-1,3-dioxolane-4-methanol
Source CAS Common Chemistry
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Record name 4-Hydroxymethyl-2-benzyl-1,3-dioxolane
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Record name Phenylacetaldehyde glyceryl acetal
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Record name Benzeneacetaldehyde, cyclic acetal with 1,2,3-propanetriol
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Record name 1,3-Dioxolane-4-methanol, 2-(phenylmethyl)-
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Record name 2-(Phenylmethyl)-1,3-dioxolane-4-methanol
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Record name Benzeneacetaldehyde, cyclic acetal with glycerol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.045.380
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Record name 2-benzyl-1,3-dioxolan-4-ylmethanol
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URL https://echa.europa.eu/substance-information/-/substanceinfo/100.024.695
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Record name 4-HYDROXYMETHYL-2-BENZYL-1,3-DIOXOLANE
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Record name 2-Benzyl-5-hydroxymethyl-1,3-dioxolane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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